molecular formula C17H21N3O2 B15222829 tert-Butyl 3-([2,2'-bipyridin]-5-yl)-2-aminopropanoate

tert-Butyl 3-([2,2'-bipyridin]-5-yl)-2-aminopropanoate

Cat. No.: B15222829
M. Wt: 299.37 g/mol
InChI Key: BVUCZLAYXSBCRU-UHFFFAOYSA-N
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Description

tert-Butyl 3-([2,2’-bipyridin]-5-yl)-2-aminopropanoate is a compound that features a tert-butyl ester group attached to a 3-aminopropanoate backbone, with a bipyridine moiety at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-([2,2’-bipyridin]-5-yl)-2-aminopropanoate typically involves the following steps:

Industrial Production Methods

Industrial production of tert-Butyl 3-([2,2’-bipyridin]-5-yl)-2-aminopropanoate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-([2,2’-bipyridin]-5-yl)-2-aminopropanoate can undergo various chemical reactions, including:

    Oxidation: The bipyridine moiety can be oxidized to form N-oxides.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Formation of bipyridine N-oxides.

    Reduction: Conversion to the corresponding alcohol.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

tert-Butyl 3-([2,2’-bipyridin]-5-yl)-2-aminopropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3-([2,2’-bipyridin]-5-yl)-2-aminopropanoate involves its interaction with molecular targets through its bipyridine moiety, which can coordinate with metal ions. This coordination can influence various biochemical pathways and catalytic processes. The tert-butyl ester group provides stability and can be hydrolyzed under acidic conditions to release the active compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-([2,2’-bipyridin]-5-yl)-2-aminopropanoate is unique due to its combination of a bipyridine moiety with an amino group and a tert-butyl ester, providing a versatile scaffold for various applications in coordination chemistry, catalysis, and materials science.

Properties

Molecular Formula

C17H21N3O2

Molecular Weight

299.37 g/mol

IUPAC Name

tert-butyl 2-amino-3-(6-pyridin-2-ylpyridin-3-yl)propanoate

InChI

InChI=1S/C17H21N3O2/c1-17(2,3)22-16(21)13(18)10-12-7-8-15(20-11-12)14-6-4-5-9-19-14/h4-9,11,13H,10,18H2,1-3H3

InChI Key

BVUCZLAYXSBCRU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CN=C(C=C1)C2=CC=CC=N2)N

Origin of Product

United States

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